![molecular formula C26H21ClN4O2 B2933525 1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896072-06-3](/img/structure/B2933525.png)
1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H21ClN4O2 and its molecular weight is 456.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Benzamides for Imaging
One study explored the use of a radiolabeled benzamide, [iodine-123]-(S)-IBZM, for scintigraphic detection of melanoma metastases. This compound is used mainly to study neuropsychiatric disorders but has shown promise in imaging melanoma due to the ectodermic origin of melanocytes. The study demonstrated that [123I]-(S)-IBZM scans could detect cutaneous lesions, pathologic lymph nodes, pulmonary, and hepatic metastases in patients with metastatic melanoma, suggesting the potential of similar compounds for diagnostic imaging in oncology (Maffioli et al., 1994).
Metabolism and Disposition Studies
Another research focused on the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, highlighting the importance of studying the pharmacokinetics of therapeutic compounds. The study provided detailed insights into how the compound is metabolized and excreted, which is crucial for understanding its efficacy and safety profile (Renzulli et al., 2011).
Neurological Applications
Research on dopaminergic compounds, such as the study of pramipexole's effects on dopamine neuron firing, showcases the application of chemical compounds in understanding and treating neurological disorders. Pramipexole's selectivity and efficacy in stimulating dopamine receptors highlight the therapeutic potential of targeting specific neurotransmitter systems for diseases like Parkinson's (Piercey et al., 1996).
Exposure to Environmental Xenobiotics
A pilot study on the dietary assessment of xenobiotics derived from food processing emphasized the importance of understanding human exposure to various chemical compounds through diet. This research underscores the need for evaluating intake levels of potentially harmful compounds and their health implications, indicating the broader context of chemical exposure in public health (Zapico et al., 2022).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression and prevent the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and subsequently disrupting the cell cycle . This interaction results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . CDK2, when combined with cyclin A2, regulates the cell cycle’s transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest and inducing apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cell lines . Specifically, it has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Propriétés
IUPAC Name |
6-benzyl-N-[(2-chlorophenyl)methyl]-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-8-7-13-30-23(17)29-24-20(26(30)33)14-22(31(24)16-18-9-3-2-4-10-18)25(32)28-15-19-11-5-6-12-21(19)27/h2-14H,15-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARZYDZQAZDUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
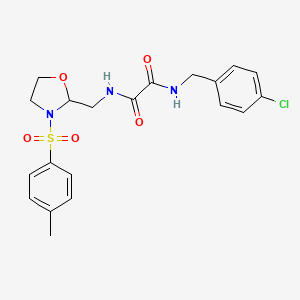


![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)
![1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2933448.png)
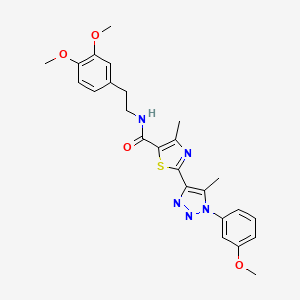
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)
![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)
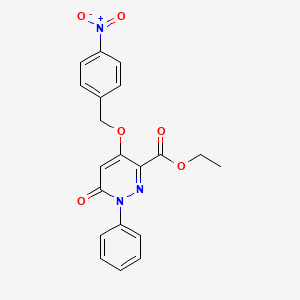
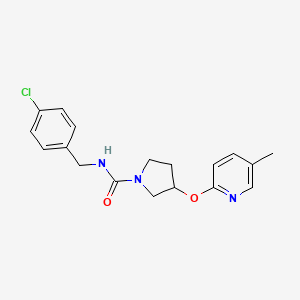
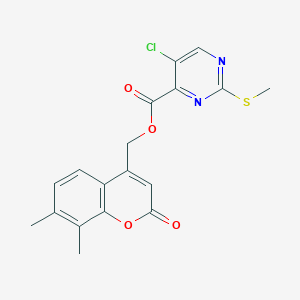
![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
